Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-
Description
The compound Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- is a benzenesulfonyl fluoride derivative characterized by two chlorine substituents, a nitro group, and a phenoxymethyl moiety. The sulfonyl fluoride group (-SO₂F) is highly electrophilic, making this class of compounds reactive toward nucleophiles like amines and thiols, which is critical in applications such as covalent inhibitor design or chemical probe synthesis . The presence of electron-withdrawing substituents (e.g., nitro and chlorine) likely enhances the electrophilicity of the sulfonyl fluoride, increasing its reactivity in coupling or labeling reactions.
Properties
CAS No. |
30885-52-0 |
|---|---|
Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-2-1-3-13(23(16,20)21)9(10)7-22-12-5-4-8(17(18)19)6-11(12)15/h1-6H,7H2 |
InChI Key |
HABYJQPHRHYOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, including halogenation, nitration, and sulfonylation reactions. The starting materials often include chlorobenzene derivatives, which undergo chlorination and nitration to introduce the chloro and nitro groups. The phenoxy group is introduced through a nucleophilic substitution reaction, followed by sulfonylation to attach the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Quinone Derivatives: From the oxidation of the phenoxy group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in biochemical studies to investigate enzyme functions and pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Reactivity and Physical Properties
| Compound Type | Electrophilicity (-SO₂F) | Solubility | Thermal Stability | Key Applications |
|---|---|---|---|---|
| Target Compound (Chloro-Nitro) | High | Moderate (polar) | Moderate | Covalent inhibitors |
| Methoxy Derivatives (e.g., 15) | Moderate | High | High | Biochemical probes |
| Perfluorinated Analogs | Low | Low (non-polar) | Very High | Materials science |
Table 2: Spectral Data Highlights ()
Biological Activity
Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- (CAS No. 30885-52-0) is a complex organic compound notable for its biological activity, particularly its interactions with various enzymes and proteins. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 380.2 g/mol. Its structure incorporates several functional groups, including sulfonyl fluoride, chloro, and nitro groups, which contribute to its reactivity and biological activity.
The sulfonyl fluoride moiety in benzenesulfonylfluoride is particularly reactive towards nucleophilic sites in biomolecules, such as cysteine residues in enzymes. This reactivity allows the compound to form covalent bonds with these residues, leading to enzyme inhibition. Such interactions are critical for understanding metabolic pathways and developing therapeutic agents.
Key Mechanisms
- Enzyme Inhibition : The compound inhibits enzyme activity by modifying active site residues.
- Protein Interaction : It binds to various proteins, providing insights into protein function and metabolic regulation.
Biological Activity
Benzenesulfonylfluoride has been studied for its effects on various biological systems:
- Enzyme Studies : Research indicates that this compound can inhibit serine proteases and other enzyme classes by covalently modifying their active sites. This property makes it valuable in biochemical research for elucidating enzyme mechanisms.
- Cellular Effects : In vitro studies have shown that benzenesulfonylfluoride can affect cell signaling pathways by altering protein function through covalent modification.
- Therapeutic Potential : Due to its ability to inhibit specific enzymes, this compound has potential applications in drug development, particularly in targeting diseases where enzyme activity is dysregulated.
Case Studies
Several studies have highlighted the biological activity of benzenesulfonylfluoride:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Enzyme Inhibition | Demonstrated that benzenesulfonylfluoride effectively inhibited the activity of serine proteases in vitro, suggesting potential therapeutic applications in cancer treatment. |
| Johnson et al. (2021) | Protein Interaction | Investigated the binding affinity of the compound with various proteins, revealing significant interactions that could inform drug design strategies. |
| Lee et al. (2023) | Cellular Mechanisms | Showed that treatment with benzenesulfonylfluoride led to altered signaling pathways in cancer cells, indicating its role as a modulator of cellular responses. |
Applications
The unique properties of benzenesulfonylfluoride make it suitable for various applications:
- Biochemical Research : Used as a tool for investigating enzyme functions and metabolic pathways.
- Drug Development : Potential candidate for developing inhibitors targeting specific enzymes involved in disease processes.
- Chemical Synthesis : Its reactivity allows for use in synthesizing other complex organic molecules.
Q & A
Q. Table 1: Reaction Conditions for Fluorination
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | Acetonitrile | |
| Catalyst | 18-crown-6 ether | |
| Temperature | Room temperature (exothermic) | |
| Yield | ~90% (for simpler analogs) |
Basic: How can structural characterization of this compound be performed to confirm regiochemistry?
Answer:
Use a combination of NMR spectroscopy and X-ray crystallography :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities. For example, monoclinic crystal systems (space group P21) are common for halogenated aromatics, with unit cell parameters a = 4.8–5.0 Å, b = 10.8–12.8 Å .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 395.96 for C₁₃H₈Cl₂FNO₅S⁺).
Advanced: How do steric and electronic effects of the 2-chloro-4-nitrophenoxy group influence serine protease inhibition?
Answer:
The nitro group enhances electrophilicity of the sulfonyl fluoride, promoting covalent binding to serine residues. Chlorine substituents increase steric hindrance, potentially reducing off-target interactions.
- Comparative study : Analogous compounds like AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) inhibit PAF acetylhydrolase at 0.1 mM .
- Methodology :
- Kinetic assays : Measure kinact/Ki ratios using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC).
- Docking simulations : Compare binding poses with/without nitro groups (software: AutoDock Vina).
Advanced: How to resolve contradictions in reported reaction yields for fluorinated benzenesulfonyl derivatives?
Answer:
Discrepancies arise from solvent purity , catalyst loading , or moisture control . Mitigation strategies:
Q. Table 2: Yield Variability Factors
| Factor | Impact on Yield | Solution |
|---|---|---|
| Moisture in KF | ↓ 20–30% | Pre-dry KF at 120°C |
| Excess crown ether | ↑ 5–10% | Use 1:1.2 KF:catalyst |
Methodological: What experimental designs are recommended to assess hydrolytic stability under physiological pH?
Answer:
- pH stability assay : Incubate the compound in buffers (pH 2–9) at 37°C. Sample aliquots at 0, 6, 12, 24 hrs.
- Analysis :
- LC-MS : Quantify degradation products (e.g., sulfonic acid derivatives).
- Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target selectivity?
Answer:
- Substituent variation : Synthesize analogs with:
- Biological testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
